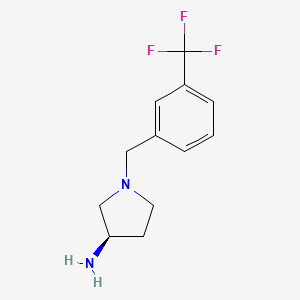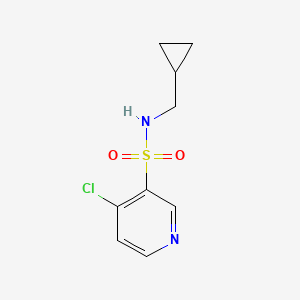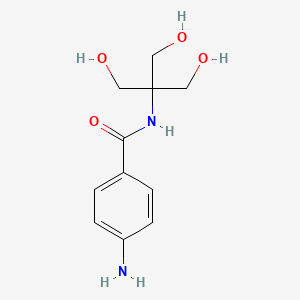
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halogenated compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.
Applications De Recherche Scientifique
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricine: A zwitterionic amino acid used in buffer solutions.
TES: Another buffering agent used in molecular biology and biochemistry.
Tris: Commonly used in biochemistry and molecular biology as a buffering agent.
Uniqueness
4-Amino-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-amino-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C11H16N2O4/c12-9-3-1-8(2-4-9)10(17)13-11(5-14,6-15)7-16/h1-4,14-16H,5-7,12H2,(H,13,17) |
Clé InChI |
JFOBPGLLCMVSPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CO)(CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


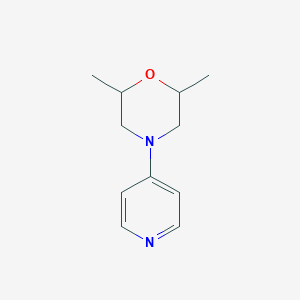

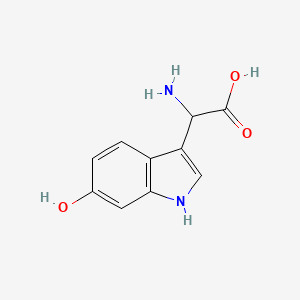
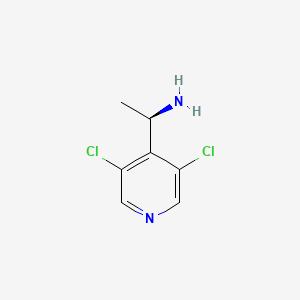
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
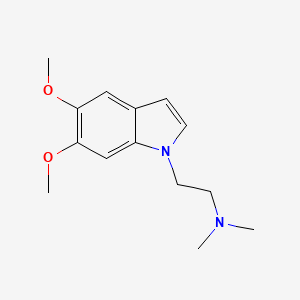

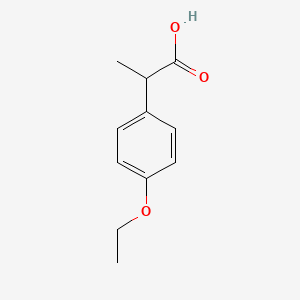
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-](/img/structure/B12944603.png)
